Oftanol C

Description

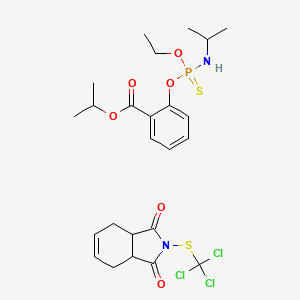

Oftanol C, a commercial formulation of the organophosphate insecticide isofenphos (IUPAC name: rac-2-[(R)-ethoxy-(propan-2-ylamino)phosphonothioyl]oxy benzoic acid (propan-2-yl) ester), is primarily used for controlling soil-dwelling pests such as white grubs (e.g., Japanese beetle, Popillia japonica; Northern masked chafer) in low-maintenance turfgrass areas . Its mode of action involves acetylcholinesterase inhibition, disrupting nervous system function in target insects.

Properties

CAS No. |

74725-95-4 |

|---|---|

Molecular Formula |

C24H32Cl3N2O6PS2 |

Molecular Weight |

646.0 g/mol |

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C15H24NO4PS.C9H8Cl3NO2S/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h7-12H,6H2,1-5H3,(H,16,22);1-2,5-6H,3-4H2 |

InChI Key |

OWMVJPNBKLYFCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isofenphos is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phosphorus trichloride with an alcohol to form a phosphite ester. This intermediate is then reacted with an appropriate amine to produce the final isofenphos compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of isofenphos involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Isofenphos undergoes several types of chemical reactions, including:

Oxidation: Isofenphos can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert isofenphos into different reduced forms.

Substitution: Isofenphos can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isofenphos can produce various phosphoric acid derivatives, while reduction can yield different phosphine compounds.

Scientific Research Applications

Agricultural Applications

Insecticide Use

- Oftanol C is predominantly utilized in agriculture as a pesticide to control a variety of pests. It acts by disrupting the normal functioning of the nervous system in insects, leading to paralysis and death. This mode of action is particularly effective against pests that are resistant to other classes of insecticides .

Crop Protection

- The compound is applied to various crops, including fruits, vegetables, and ornamental plants. Its use has been linked to improved crop yields by effectively managing pest populations that threaten agricultural productivity .

Environmental Impact Studies

Toxicological Research

- Studies have indicated that isofenphos can cause delayed neurotoxicity in non-target organisms, including birds and mammals. Research conducted at the University of California-Davis revealed that exposure can lead to long-term neurological effects, prompting regulatory scrutiny and calls for further investigation into its environmental safety .

Ecotoxicology Assessments

- Ecotoxicological assessments have highlighted the potential risks associated with isofenphos use in agricultural settings. These assessments analyze the compound's effects on soil health, aquatic ecosystems, and overall biodiversity. The findings suggest that while effective as a pesticide, its environmental persistence raises concerns about non-target species and ecosystem balance .

Case Studies

Case Study: Neurotoxicity Investigation

- A notable case study involved the investigation of neurotoxic effects following the application of this compound in California. Following reports of bird deaths correlated with its use, researchers conducted comprehensive studies that demonstrated significant neurotoxic effects in exposed animal models. The findings led to temporary restrictions on its use until further evaluations could be conducted .

Case Study: Efficacy in Pest Control

- Another case study focused on the efficacy of this compound in controlling pest populations in citrus orchards. The study compared its effectiveness against other insecticides and found that it provided superior control over resistant pest populations, thereby justifying its continued use under controlled conditions .

Regulatory Considerations

Usage Regulations

- Due to its neurotoxic effects and potential environmental impact, the application of this compound is subject to strict regulatory oversight. Agencies such as the Environmental Protection Agency (EPA) monitor its usage and enforce guidelines to mitigate risks associated with its application in agriculture .

Public Health Concerns

- Public health studies have raised concerns regarding the exposure risks for agricultural workers handling this compound. Protective measures and guidelines have been established to ensure safe handling practices are followed to minimize health risks associated with exposure during application processes .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Insecticide | Used for controlling various pests in crops | Effective against resistant pest populations |

| Environmental Impact | Studies on neurotoxicity and ecological effects | Linked to delayed neurotoxicity in non-target species |

| Regulatory Oversight | Subject to strict guidelines due to toxicity concerns | Ongoing monitoring by EPA and other agencies |

| Public Health | Concerns regarding exposure among agricultural workers | Guidelines established for safe handling |

Mechanism of Action

Isofenphos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, isofenphos disrupts nerve signal transmission, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Structural Analogues

Oftanol C belongs to the organophosphate class, characterized by a thiophosphoryl group and aryl ester linkages. Its structural and functional analogues include:

| Compound | Active Ingredient | Chemical Class | Key Structural Features |

|---|---|---|---|

| This compound | Isofenphos | Organophosphate | Ethoxy-isopropylamino phosphorothioate ester |

| Dylox 6.2G | Trichlorfon | Organophosphate | Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate |

| Dursban Pro | Chlorpyrifos | Organophosphate | Diethyl 3,5,6-trichloro-2-pyridyl phosphorothioate |

| Bifenthrin ME | Bifenthrin | Pyrethroid | Diphenyl ether cyclopropanecarboxylate |

| Cruiser | Thiamethoxam* | Neonicotinoid | Chloronicotinyl-methyloxadiazine |

*Note: Cruiser’s active ingredient is inferred from its classification in pest control literature; specific data are absent in the provided evidence .

Efficacy Against Target Pests

Field trials in Lewistown, PA (silt loam soil, pH 6.0, 28.8% soil moisture) compared this compound with similar compounds:

*Other grubs: Northern masked chafer, May/June beetles, Asian garden beetle.

Application and Environmental Considerations

- This compound: Requires uniform granular distribution via hand-held shaker. Optimal efficacy observed at soil temperatures of 72–78°F (1–2" depth) and moderate humidity (79%) .

- Dylox 6.2G : Rapid-acting but shorter residual activity; hydrolyzes into dichlorvos under alkaline conditions, limiting use in high-pH soils .

- Dursban Pro : Persistent in soil but restricted in some regions due to avian toxicity risks .

- Bifenthrin ME : Pyrethroid resistance reported in some grub populations; efficacy depends on soil organic content .

Biological Activity

Oftanol C, a compound primarily known for its use as an insecticide, has been studied for its biological activity, particularly in relation to its effects on various organisms and its potential toxicity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in pest control, and safety profiles based on diverse research findings.

This compound, also known as isofenphos, is classified as an organophosphate insecticide. Its primary mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic receptors, ultimately causing paralysis and death in target pests.

Efficacy Against Pests

Research has shown that this compound exhibits significant insecticidal activity against a variety of agricultural pests. The efficacy is often measured using the Fecundity Reduction (FR) method, which assesses the impact on reproduction rates.

| Compound | FR (%) | Notes |

|---|---|---|

| This compound | 53.75 | Most active among tested compounds with aliphatic chains at C-14 position. |

| Compound 5 | 26.02 | Heptanoyl derivative showed moderate activity. |

| Compound 10 | 23.95 | Propionyl derivative with lower activity than compound 5. |

In comparative studies, compounds with longer aliphatic chains generally demonstrated enhanced antifeedant activities, suggesting that structural modifications can optimize biological effects.

Toxicity Studies

Toxicological evaluations have highlighted the potential risks associated with this compound exposure. In a study involving White Leghorn hens, it was observed that a single dose of isofenphos led to significant mortality and symptoms such as locomotor ataxia and paralysis within 24 hours post-administration. Histopathological examinations revealed minimal changes in nervous tissue, indicating acute neurotoxic effects without delayed neurotoxicity .

Case Studies and Research Findings

-

Field Trials on Residue Levels :

- In trials conducted on various crops such as citrus fruits and leafy vegetables, this compound was applied at recommended rates, resulting in non-detectable residues after specified intervals. For instance, no residues were detected in brassica leafy vegetables treated with this compound over a period of 133-169 days post-application .

- Environmental Impact :

- Comparative Toxicity :

Q & A

Basic Research Questions

Q. What is the mechanism of action of Oftanol C against target pests, and how can this be experimentally validated?

- Methodological Answer : this compound (synonym: isofenfos) is an organophosphate insecticide that inhibits acetylcholinesterase, disrupting neurotransmission in pests. To validate this mechanism:

Conduct in vitro enzyme assays using purified acetylcholinesterase exposed to this compound. Measure enzyme activity via spectrophotometry (e.g., Ellman’s method).

Compare inhibition rates with positive controls (e.g., malathion) and negative controls (untreated enzyme).

For in vivo validation, perform histochemical staining of neural tissues in exposed pests to visualize acetylcholinesterase suppression .

Q. How should a controlled field experiment be designed to evaluate this compound’s efficacy against soil-dwelling larvae?

- Methodological Answer :

-

Experimental Design : Use a randomized block design with three replicates per treatment. Apply this compound via calibrated hand shakers (e.g., 21% granular formulation) at recommended field rates. Include untreated controls and alternative insecticides (e.g., Dylox) for comparison.

-

Variables to Monitor :

-

Soil parameters: Temperature (1–2 inches depth), pH, moisture content, texture (e.g., % sand/silt/clay).

-

Pest density: Count larvae per square foot pre- and post-treatment (e.g., 7-day intervals).

-

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare mean larval reductions across treatments .

- Example Data Table :

| Treatment | Larval Density (per ft²) | Reduction (%) | Soil pH |

|---|---|---|---|

| This compound | 1.2 ± 0.3 | 80.0 | 6.0 |

| Control | 6.0 ± 1.1 | – | 6.2 |

| Dylox | 2.1 ± 0.5 | 65.0 | 5.8 |

Q. What are the critical parameters for ensuring reproducibility in this compound efficacy studies?

- Methodological Answer :

- Standardized Application : Use calibrated equipment (e.g., CO₂ sprayers or hand shakers) to ensure uniform distribution.

- Environmental Controls : Document air/soil temperature, humidity, and rainfall during trials.

- Soil Analysis : Pre-characterize soil texture (e.g., USDA classification) and organic matter content, as these influence pesticide retention.

- Data Reporting : Include raw larval counts, statistical confidence intervals, and detailed protocols for replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across varying soil types or climatic conditions?

- Methodological Answer :

- Multivariate Analysis : Use regression models to isolate variables (e.g., soil pH, organic content) affecting efficacy. For example, this compound’s performance in silt loam (59.5% silt) vs. sandy soils may differ due to adsorption dynamics.

- Controlled Lab Studies : Simulate soil conditions (e.g., moisture gradients) in growth chambers to test larval mortality under controlled variables.

- Meta-Analysis : Aggregate data from multiple field trials to identify trends or outliers, adjusting for environmental covariates .

Q. What advanced analytical methods are suitable for detecting this compound residues and metabolites in environmental samples?

- Methodological Answer :

- Chromatography-Mass Spectrometry : Use HPLC-MS/MS to quantify this compound and its primary metabolite (isofenphos oxon) in soil/water extracts.

- Sample Preparation : Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for high recovery rates.

- Validation : Confirm method accuracy via spike-recovery experiments (e.g., 70–120% recovery) and limit of detection (LOD < 0.01 ppm) .

Q. How can this compound’s non-target effects be systematically assessed in integrated pest management (IPM) systems?

- Methodological Answer :

- Ecotoxicology Assays : Test acute toxicity on beneficial arthropods (e.g., honeybees, earthworms) using OECD guidelines.

- Field Monitoring : Deploy pitfall traps or suction samplers to quantify non-target invertebrate populations post-application.

- Molecular Tools : Use PCR-based metabarcoding to assess soil microbiome shifts linked to this compound exposure .

Data Contradiction and Validation

Q. What strategies address discrepancies between laboratory and field efficacy data for this compound?

- Methodological Answer :

- Controlled Field Trials : Replicate lab conditions (e.g., soil moisture, temperature) in field plots to minimize confounding factors.

- Dose-Response Modeling : Compare LC₅₀ values from lab bioassays with field-effective concentrations, adjusting for environmental degradation rates.

- Sensitivity Analysis : Identify variables (e.g., larval instar stage, soil organic matter) that disproportionately influence outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.